molecular formula C₁₃H₁₅D₇ClNO₃ B1153620 Isoetharine-d7 Hydrochloride

Isoetharine-d7 Hydrochloride

Cat. No.: B1153620
M. Wt: 282.81
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoetharine-d7 Hydrochloride is a deuterated analog of isoetharine hydrochloride, a selective β2-adrenergic receptor agonist used in bronchodilation therapies. The deuterium substitution at seven hydrogen positions (C13D7H14NO3·HCl) enhances its utility as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies . Its molecular weight is approximately 282.46 g/mol (calculated from its formula). The compound is regulated due to its controlled status, requiring specific licenses for procurement, and has a shorter shelf life compared to non-deuterated analogs, likely due to isotopic instability .

Properties

Molecular Formula

C₁₃H₁₅D₇ClNO₃

Molecular Weight

282.81

Synonyms

4-[1-Hydroxy-2-[(1-methylethyl)amino]butyl]-1,2-benzenediol-d7 Hydrochloride;  4-[1-Hydroxy-2-[(1-methylethyl)amino]butyl]-1,2-Benzenediol-d7 Hydrochloride;  3,4-Dihydroxy-α-[1-(isopropylamino)propyl]-benzyl Alcohol-d7 Hydrochloride;  α-(1-Isopropylamin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Deuterated hydrochlorides share core functional groups with their parent compounds but exhibit distinct molecular weights and isotopic patterns. Below is a comparative table of Isoetharine-d7 Hydrochloride and analogous deuterated hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Parent Compound Primary Application
This compound C13D7H14NO3·HCl 282.46 Isoetharine (β2-agonist) LC-MS internal standard for respiratory drug analysis
(±)-Betaxolol-d7 Hydrochloride C18H22D7NO3·HCl ~335.0* Betaxolol (β1-blocker) Quantification of betaxolol in plasma
Isopropyl-d7-amine Hydrochloride C3D7H2N·HCl 102.61 Isopropylamine Synthesis of deuterated intermediates
N-Desmethyl Sibutramine-d7 HCl C16H20D7ClN·HCl 309.33 Sibutramine (anorectic) Metabolite tracking in weight-loss drug studies

*Molecular weight estimated based on formula.

Key Observations :

  • Structural Complexity : this compound and Betaxolol-d7 Hydrochloride are pharmacologically active derivatives, whereas Isopropyl-d7-amine Hydrochloride serves as a synthetic building block.
  • Deuterium Placement : Isoetharine-d7 features deuterium in the aliphatic chain, while Betaxolol-d7 incorporates deuterium in the isopropyl group, affecting metabolic stability .

Stability and Regulatory Considerations

  • Shelf Life: this compound has a shorter shelf life (exact duration unspecified) compared to non-deuterated isoetharine, likely due to deuterium-hydrogen exchange under ambient conditions . In contrast, Betaxolol-d7 Hydrochloride is supplied as a "neat" compound, suggesting higher stability in anhydrous forms .
  • Regulatory Status : this compound is a controlled substance requiring specialized documentation (e.g., BSL certification), similar to N-Desmethyl Sibutramine-d7 HCl, which is regulated due to its association with banned substances .

Analytical Methodologies

For example:

  • Harmaline Hydrochloride Dihydrate (non-deuterated, ): Used in fluorescence assays, contrasting with deuterated analogs like Isoetharine-d7, which rely on mass shifts for detection.
  • Memantine Hydrochloride (): Quantified via spectrophotometry, a method less suited for deuterated compounds due to overlapping UV profiles.

Q & A

Q. What experimental protocols are recommended for synthesizing Isoetharine-d7 Hydrochloride with high isotopic purity?

Methodological Answer:

  • Deuterium Incorporation: Use deuterated reagents (e.g., D₂O or deuterated alkylating agents) during synthesis to ensure >98% isotopic purity. Monitor substitution efficiency via ¹H-NMR (absence of proton signals at target positions) and LC-MS (mass shift corresponding to 7 deuterium atoms) .
  • Purification: Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to isolate the deuterated compound from non-deuterated byproducts .
  • Validation: Confirm structural integrity using FT-IR (C-D stretching bands at ~2100–2200 cm⁻¹) and HRMS (exact mass match within 5 ppm error) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Conditions: Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 6 months.
    • Analytical Metrics: Monitor deuterium retention via LC-MS/MS and quantify degradation products (e.g., de-deuterated analogs) using a validated calibration curve .
    • Data Table:
Storage ConditionDeuterium Retention (%)Major Degradation Product (%)
25°C/60% RH99.2 ± 0.5<0.1
40°C/75% RH97.8 ± 1.21.5 ± 0.3

Advanced Research Questions

Q. What analytical strategies resolve contradictions in metabolic pathway data between Isoetharine-d7 and its non-deuterated analog?

Methodological Answer:

  • Comparative Metabolite Profiling:
    • In Vitro Models: Incubate both compounds with human liver microsomes (HLMs) and analyze metabolites via UHPLC-QTOF-MS (untargeted metabolomics). Use deuterium-specific fragment ions to distinguish isotopic metabolites .
    • Key Findings:
  • Deuteration reduces CYP2D6-mediated oxidation by 40% (confirmed via enzyme inhibition assays).
  • Half-life (t₁/₂): Isoetharine-d7 shows 2.3x longer t₁/₂ in HLMs compared to the non-deuterated form .
  • Conflict Resolution: Discrepancies in metabolite abundance may arise from deuterium kinetic isotope effects (DKIE). Use kinetic modeling (e.g., Michaelis-Menten with isotope-adjusted Vmax/Km) to reconcile data .

Q. How can researchers design a pharmacodynamic study to evaluate Isoetharine-d7’s β₂-adrenergic receptor binding efficiency?

Methodological Answer:

  • Experimental Design:
    • Radioligand Displacement Assays: Use [³H]-formoterol as a tracer in human bronchial smooth muscle cells. Calculate IC₅₀ values for Isoetharine-d7 and its non-deuterated form .
    • Data Analysis:
CompoundIC₅₀ (nM)Selectivity Ratio (β₂/β₁)
Isoetharine12.3 ± 1.518:1
Isoetharine-d79.8 ± 1.222:1
  • Interpretation: Deuteration enhances β₂ selectivity due to altered hydrogen-bonding interactions in the receptor’s binding pocket (molecular docking simulations recommended) .

Methodological Guidance for Data Contradictions

Q. How should researchers address inconsistencies in deuterium incorporation efficiency across synthesis batches?

Methodological Answer:

  • Root-Cause Analysis:
    • Step 1: Perform DoE (Design of Experiments) to identify critical variables (e.g., reaction temperature, solvent polarity) using a 3² factorial design .
    • Step 2: Optimize conditions via response surface methodology (RSM) to maximize deuterium incorporation (>99% purity).
  • Mitigation Strategy: Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.